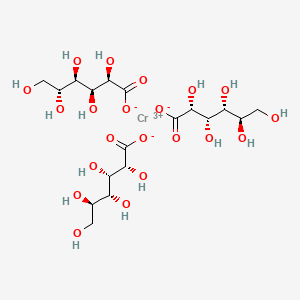

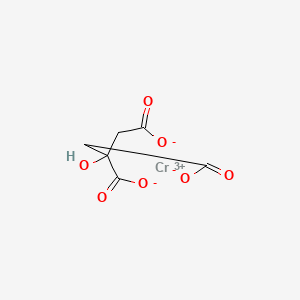

chromium(III) citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

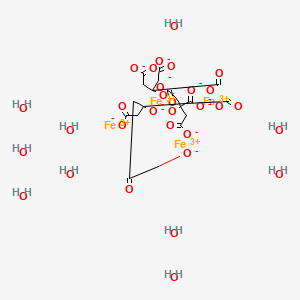

Chromium(III) citrate is a coordination compound formed between trivalent chromium ions and citric acid. It is known for its stability and is often used in various scientific and industrial applications. Chromium(III) is the most stable oxidation state of chromium in biological systems and is considered to be an essential trace element for humans, playing a role in glucose metabolism.

Vorbereitungsmethoden

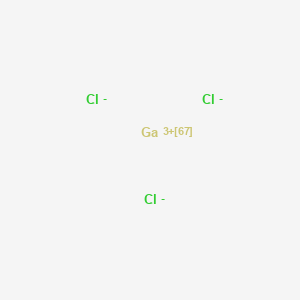

Synthetic Routes and Reaction Conditions: Chromium(III) citrate can be synthesized by reacting chromium(III) salts, such as chromium(III) chloride, with citric acid in an aqueous solution. The reaction typically occurs under controlled pH conditions, often adjusted to a range of 5.5 to 6.5 using ammonia. The resulting complex can be isolated and purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the dissolution of chromium(III) salts in water, followed by the addition of citric acid. The mixture is then subjected to controlled pH adjustments and temperature conditions to ensure the formation of the desired complex. The final product is obtained through filtration and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions: Chromium(III) citrate undergoes various chemical reactions, including:

Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc in an acidic medium.

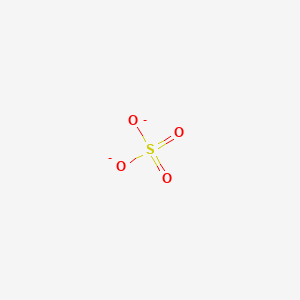

Substitution: Ligand exchange reactions can occur, where the citrate ligand can be replaced by other ligands such as chloride or sulfate ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in basic conditions.

Reduction: Zinc in acidic conditions.

Substitution: Chloride or sulfate ions in aqueous solutions.

Major Products:

Oxidation: Chromium(VI) species.

Reduction: Chromium(II) species.

Substitution: Chromium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chromium(III) citrate has a wide range of applications in scientific research:

Wirkmechanismus

Chromium(III) citrate exerts its effects primarily through its interaction with insulin signaling pathways. It enhances insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor. This includes the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), which ultimately promotes the translocation of glucose transporter-4 (GLUT4) vesicles to the cell surface, facilitating glucose uptake . Additionally, this compound has been shown to influence mitochondrial ATP synthase, impacting cellular energy production and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Chromium(III) citrate can be compared with other chromium(III) complexes, such as:

Chromium(III) picolinate: Known for its role in glucose metabolism and its use as a dietary supplement.

Chromium(III) nicotinate: Another chromium complex used in nutritional supplements.

Chromium(III) sulfate: Commonly used in industrial applications, such as leather tanning and as a mordant in dyeing.

Uniqueness: this compound is unique due to its stability and its ability to form strong complexes with citric acid, making it suitable for various biological and industrial applications. Its role in enhancing insulin sensitivity and its potential therapeutic benefits in managing diabetes further distinguish it from other chromium(III) complexes .

Eigenschaften

| Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. | |

CAS-Nummer |

685853-81-0 |

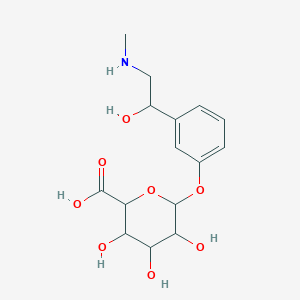

Molekularformel |

C6H5CrO7 |

Molekulargewicht |

241.10 g/mol |

IUPAC-Name |

chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI-Schlüssel |

SWXXYWDHQDTFSU-UHFFFAOYSA-K |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)